molecular formula C13H14ClN3O2 B2536310 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid CAS No. 1915340-73-6

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid

Cat. No.: B2536310
CAS No.: 1915340-73-6
M. Wt: 279.72
InChI Key: HPCZZOUDQNZPJO-UHFFFAOYSA-N
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Description

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid is an organic compound that belongs to the class of substituted benzoic acids This compound is characterized by the presence of a chloro group at the 4-position, a pyrazolylpropylamino group at the 2-position, and a carboxylic acid group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4-chlorobenzoic acid to introduce a nitro group, followed by reduction to form the corresponding amine. This amine can then be reacted with 3-chloropropylamine to form the intermediate, which is subsequently cyclized with hydrazine to introduce the pyrazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: Another substituted benzoic acid with similar structural features.

    4-Chloro-2-(2-hydroxy-5-(methoxycarbonyl)phenylamino)benzoic acid: A compound with a different substituent pattern but similar core structure.

Uniqueness

4-Chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-chloro-2-(3-pyrazol-1-ylpropylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O2/c14-10-3-4-11(13(18)19)12(9-10)15-5-1-7-17-8-2-6-16-17/h2-4,6,8-9,15H,1,5,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCZZOUDQNZPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCNC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1915340-73-6
Record name 4-chloro-2-{[3-(1H-pyrazol-1-yl)propyl]amino}benzoic acid
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